2,4-dibromo-6-[(1H-indazol-5-ylimino)methyl]phenol
Description
2,4-Dibromo-6-[(1H-indazol-5-ylimino)methyl]phenol is a halogenated Schiff base compound characterized by a dibrominated phenolic core conjugated to an indazole-imino moiety. This structure combines the electron-withdrawing effects of bromine substituents with the aromatic heterocyclic indazole system, which is known for its pharmacological relevance in drug discovery. The compound’s synthesis likely involves condensation between 3,5-dibromosalicylaldehyde and 1H-indazol-5-amine, analogous to methods reported for related Schiff base ligands (e.g., triazole-based derivatives in ) .
Properties
Molecular Formula |
C14H9Br2N3O |
|---|---|
Molecular Weight |
395.05 g/mol |
IUPAC Name |
2,4-dibromo-6-(1H-indazol-5-yliminomethyl)phenol |
InChI |
InChI=1S/C14H9Br2N3O/c15-10-3-9(14(20)12(16)5-10)6-17-11-1-2-13-8(4-11)7-18-19-13/h1-7,20H,(H,18,19) |
InChI Key |
PVDFUUOBJHKMRT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1N=CC3=C(C(=CC(=C3)Br)Br)O)C=NN2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dibromo-6-[(1H-indazol-5-ylimino)methyl]phenol typically involves multi-step organic reactions. One common approach is the bromination of 2,6-dihydroxybenzaldehyde to introduce bromine atoms at the 2 and 4 positions. This is followed by a condensation reaction with 1H-indazole-5-carbaldehyde under acidic conditions to form the imino-methyl bridge .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
2,4-dibromo-6-[(1H-indazol-5-ylimino)methyl]phenol can undergo various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The imino group can be reduced to form amine derivatives.
Substitution: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenol derivatives depending on the nucleophile used.
Scientific Research Applications
2,4-dibromo-6-[(1H-indazol-5-ylimino)methyl]phenol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new therapeutic agents.
Mechanism of Action
The mechanism of action of 2,4-dibromo-6-[(1H-indazol-5-ylimino)methyl]phenol is not fully understood. it is believed to interact with various molecular targets and pathways:
Molecular Targets: May interact with enzymes and receptors involved in cellular processes.
Pathways Involved: Could modulate signaling pathways related to cell growth, apoptosis, and immune response.
Comparison with Similar Compounds
Key Observations:
Bromine atoms in all dibromo derivatives increase lipophilicity, improving membrane permeability but possibly reducing aqueous solubility . The methoxy group in the benzodioxol analog () may stabilize the phenolic OH via intramolecular hydrogen bonding, altering reactivity .
Synthesis Efficiency: The target compound’s synthesis likely follows classical Schiff base condensation (room temperature, ethanol), whereas dihydroisoxazole derivatives () require nanocatalysts and higher energy input . Triazole-based ligands () involve multi-step synthesis due to the mercapto-triazole precursor, making the indazole analog comparatively straightforward .
Spectroscopic and Physicochemical Properties
| Property | Target Compound | Triazole Ligand L4 | Dihydroisoxazole Derivative |
|---|---|---|---|
| C=N Stretch (FT-IR) | ~1600–1620 cm⁻¹ | 1590–1610 cm⁻¹ | 1625–1640 cm⁻¹ (conjugated with isoxazole) |
| ¹H NMR (Imine Proton) | δ 8.2–8.5 ppm | δ 8.0–8.3 ppm | δ 8.6–8.8 ppm |
| Solubility | Low in water; moderate in DMSO | Low in polar solvents; enhanced via sulfhydryl | Moderate in ethanol/DMF |
| Thermal Stability | Decomposition >250°C (inferred) | Stable up to 200°C (TGA data) | Decomposition ~180°C (nanoparticle catalyst) |
Biological Activity
2,4-Dibromo-6-[(1H-indazol-5-ylimino)methyl]phenol is a synthetic compound that has garnered attention for its potential biological activities. This article provides an overview of its chemical properties, biological mechanisms, and relevant case studies demonstrating its efficacy in various applications.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₉H₆Br₂N₄O |
| Molecular Weight | 345.98 g/mol |
| IUPAC Name | 2,4-dibromo-6-[(1H-indazol-5-ylimino)methyl]phenol |
| InChI Key | FSAFQDYFUJMDCZ-LZWSPWQCSA-N |
| Canonical SMILES | C1=C(C=C(C(=C1C=NN2C=NN=C2)O)Br)Br |
The biological activity of 2,4-dibromo-6-[(1H-indazol-5-ylimino)methyl]phenol is primarily attributed to its ability to interact with specific molecular targets. The presence of bromine atoms and the indazole moiety are critical for its binding affinity to various enzymes and receptors. This interaction can lead to the modulation of biological pathways, potentially resulting in antimicrobial, antifungal, and anticancer effects.
Antimicrobial Properties
Research indicates that compounds similar to 2,4-dibromo-6-[(1H-indazol-5-ylimino)methyl]phenol exhibit significant antimicrobial activity. For instance, studies have shown that indazole derivatives possess potent antibacterial properties against a range of pathogens. The mechanism involves disruption of bacterial cell wall synthesis and inhibition of DNA replication .
Anticancer Activity
Several studies have explored the anticancer potential of related compounds. For example, derivatives containing indazole structures have been evaluated for their efficacy against various cancer cell lines, including breast (MCF-7), lung (A549), and cervical (HeLa) cancers. These studies report IC50 values ranging from 2.0 to 20.0 µM, indicating promising anticancer activity .
Case Studies
- Antimicrobial Efficacy : A study investigated the antimicrobial properties of a series of indazole derivatives, including those similar to 2,4-dibromo-6-[(1H-indazol-5-ylimino)methyl]phenol. The results demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
- Anticancer Activity : In vitro studies on indazole derivatives revealed significant cytotoxicity against human cancer cell lines. For instance, a derivative was found to inhibit cell growth in MCF-7 cells with an IC50 value of approximately 0.25 µM after 48 hours of exposure . This suggests a strong potential for further development as an anticancer agent.
- Mechanistic Insights : Molecular docking studies have provided insights into the binding interactions between indazole derivatives and target proteins involved in cancer progression. These studies indicate that the compound may inhibit key signaling pathways that promote tumor growth .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
